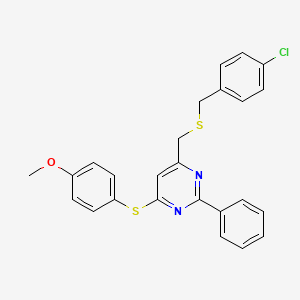

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium or copper complexes to

生物活性

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine, a compound with the CAS number 338960-76-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, synthesis, and biological evaluations of this compound based on diverse research findings.

- Molecular Formula : C25H21ClN2OS2

- Molar Mass : 465.03 g/mol

- Boiling Point : Predicted at 573.9 ± 50.0 °C

- Density : Approximately 1.33 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity

- Enzyme Inhibition

- Anticancer Activity

Antibacterial Studies

The antibacterial efficacy was evaluated using standard methods against multiple bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition Assays

Inhibition assays revealed that the compound effectively inhibits AChE and urease:

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase | High |

| Urease | Significant |

Anticancer Efficacy

Cytotoxicity was assessed using the MTT assay across different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| SGC-7901 (Gastric) | 1.07 ± 0.22 |

| A549 (Lung) | 0.61 ± 0.19 |

| HepG2 (Liver) | 0.51 ± 0.13 |

These results indicate that the compound has promising anticancer properties with lower IC50 values suggesting higher potency against these cell lines .

Case Studies and Applications

Several studies have explored the therapeutic potential of compounds similar to this compound:

- Antimicrobial Agents : Research indicates that modifications in the sulfanyl group can enhance antibacterial properties, making it a candidate for developing new antibiotics.

- Cancer Therapeutics : The compound's ability to inhibit cancer cell growth suggests its potential use in chemotherapy regimens, particularly for resistant cancer types.

- Neurological Disorders : Given its AChE inhibitory activity, this compound may be explored for therapeutic applications in Alzheimer's disease and other cognitive disorders.

科学的研究の応用

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Here are some notable applications:

Anticancer Activity

Research indicates that compounds similar to 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine and thioether groups can inhibit the growth of several human cancer cell lines, including breast, colon, and cervical cancers .

Case Study : A study published in PMC demonstrated that related compounds with similar structural motifs were effective in inducing apoptosis in cancer cells, suggesting that the compound could act as a potential lead for developing new anticancer agents .

Enzyme Inhibition

The compound may function as an inhibitor of key enzymes involved in various metabolic pathways. This inhibition can disrupt cancer cell metabolism or other pathological processes.

Mechanism of Action :

- Enzyme Targeting : The presence of the sulfanyl group may enhance binding affinity to specific enzymes.

Antimicrobial Properties

Similar compounds have shown promise as antimicrobial agents. The sulfonamide moiety is known for its ability to inhibit bacterial growth, which suggests potential applications in treating infections.

特性

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2OS2/c1-29-22-11-13-23(14-12-22)31-24-15-21(17-30-16-18-7-9-20(26)10-8-18)27-25(28-24)19-5-3-2-4-6-19/h2-15H,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVKDDIXIMMNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。